N-(3,4-Dichlorophenyl)(4-(N-(3,4-dichlorophenyl)carbamoyl)piperazinyl)formamide
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Overview
Description
N-(3,4-Dichlorophenyl)(4-(N-(3,4-dichlorophenyl)carbamoyl)piperazinyl)formamide is a complex organic compound characterized by the presence of dichlorophenyl groups and a piperazinyl formamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dichlorophenyl)(4-(N-(3,4-dichlorophenyl)carbamoyl)piperazinyl)formamide typically involves the reaction of 3,4-dichloroaniline with piperazine and formic acid under controlled conditions. The reaction is carried out in a solvent such as dichloromethane or ethanol, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under similar conditions as in the laboratory synthesis. The process is optimized for efficiency, yield, and safety, often incorporating automated systems for monitoring and control.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-Dichlorophenyl)(4-(N-(3,4-dichlorophenyl)carbamoyl)piperazinyl)formamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur, where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophilic substitution using sodium methoxide in methanol.
Major Products
The major products formed from these reactions include various derivatives where the dichlorophenyl groups are modified, leading to compounds with different functional groups and properties .
Scientific Research Applications
N-(3,4-Dichlorophenyl)(4-(N-(3,4-dichlorophenyl)carbamoyl)piperazinyl)formamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(3,4-Dichlorophenyl)(4-(N-(3,4-dichlorophenyl)carbamoyl)piperazinyl)formamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
3,4-Dichlorophenethylamine: A related compound with similar dichlorophenyl groups but different functional groups.
3,4-Dichlorophenyl-4-nitrophenyl ether: Another compound with dichlorophenyl groups but different chemical properties and applications
Uniqueness
N-(3,4-Dichlorophenyl)(4-(N-(3,4-dichlorophenyl)carbamoyl)piperazinyl)formamide is unique due to its specific combination of dichlorophenyl groups and piperazinyl formamide structure, which imparts distinct chemical and biological properties not found in the similar compounds listed above .
Biological Activity
N-(3,4-Dichlorophenyl)(4-(N-(3,4-dichlorophenyl)carbamoyl)piperazinyl)formamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, toxicity assessments, and structural characteristics that contribute to its activity.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- Molecular Formula : C_{17}H_{17}Cl_{2}N_{5}O
- Molecular Weight : 396.25 g/mol
This compound features two dichlorophenyl groups and a piperazine moiety, which are significant in modulating its biological activity.
Antitumor Activity
Research has indicated that derivatives of compounds similar to this compound exhibit antitumor properties. For instance, studies on formylchromone derivatives have shown tumor cell-specific cytotoxicity against various human tumor cell lines, suggesting a potential for similar activity in related compounds .
Antimicrobial Properties
The compound's structural features may confer antimicrobial properties. A study on related compounds demonstrated significant anti-Helicobacter pylori activity and urease inhibition, which are critical factors in managing gastric infections . The presence of chlorinated phenyl groups is often associated with enhanced antimicrobial efficacy.
Toxicity Assessment
Toxicological evaluations have been conducted to assess the safety profile of compounds containing similar functional groups. A human health tier II assessment indicated no significant toxicity or adverse effects at certain dosages in animal models . The no observed adverse effect level (NOAEL) was determined to be above 1000 mg/kg body weight per day in some studies, indicating a favorable safety margin for further investigation .
Case Studies and Research Findings
-
Case Study on Antitumor Activity :
- A series of experiments were conducted using various derivatives of formamides similar to the target compound. The results indicated that modifications in the piperazine and phenyl groups could enhance cytotoxicity against specific cancer cell lines.
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Research on Antimicrobial Efficacy :
- In vitro studies demonstrated that compounds with similar dichlorophenyl structures showed potent activity against H. pylori. The mechanism was attributed to the inhibition of urease activity, which is essential for the survival of H. pylori in acidic environments.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
1-N,4-N-bis(3,4-dichlorophenyl)piperazine-1,4-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl4N4O2/c19-13-3-1-11(9-15(13)21)23-17(27)25-5-7-26(8-6-25)18(28)24-12-2-4-14(20)16(22)10-12/h1-4,9-10H,5-8H2,(H,23,27)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLIDYGNKBVLJOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)NC2=CC(=C(C=C2)Cl)Cl)C(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl4N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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